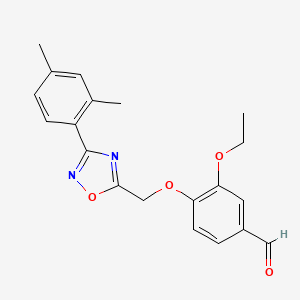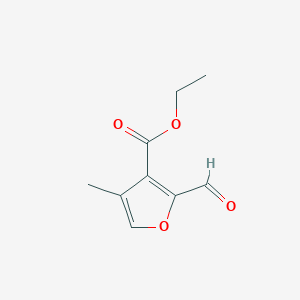
Ethyl 2-formyl-4-methylfuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-formyl-4-methylfuran-3-carboxylate is a chemical compound belonging to the furan family, characterized by a furan ring substituted with formyl, methyl, and carboxylate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-formyl-4-methylfuran-3-carboxylate typically involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization. The reaction conditions often include the use of p-toluenesulfonic acid as a catalyst, leading to the formation of the desired furan derivative in high yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and efficient catalytic processes to ensure high yield and purity. The use of green chemistry principles, such as eco-friendly reagents and solvents, is also emphasized in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-formyl-4-methylfuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Ethyl 2-carboxyl-4-methylfuran-3-carboxylate.
Reduction: Ethyl 2-hydroxymethyl-4-methylfuran-3-carboxylate.
Substitution: Ethyl 2-formyl-4-bromomethylfuran-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 2-formyl-4-methylfuran-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with therapeutic potential.
Mecanismo De Acción
The mechanism of action of ethyl 2-formyl-4-methylfuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the carboxylate group can form ester linkages with other molecules. These interactions can modulate various biological processes, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Known for its biological activities, including anticancer and antiparasitic properties.
Methyl 4,5-diethyl-2-(3-methoxy-3-oxopropyl)furan-3-carboxylate:
Ethyl 5-(3,4-dihydroxypyrrolidin-2-yl)-2-methylfuran-3-carboxylate: Acts as a selective β-galactosidase inhibitor.
Uniqueness: Ethyl 2-formyl-4-methylfuran-3-carboxylate is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and biological activity. Its formyl and carboxylate groups enable versatile chemical transformations, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H10O4 |
|---|---|
Peso molecular |
182.17 g/mol |
Nombre IUPAC |
ethyl 2-formyl-4-methylfuran-3-carboxylate |
InChI |
InChI=1S/C9H10O4/c1-3-12-9(11)8-6(2)5-13-7(8)4-10/h4-5H,3H2,1-2H3 |
Clave InChI |
HDQLYBHBEPMABZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC=C1C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



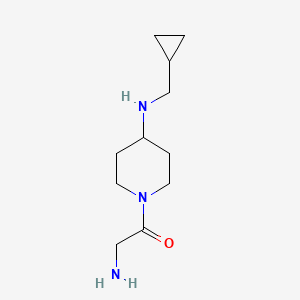
![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11801085.png)
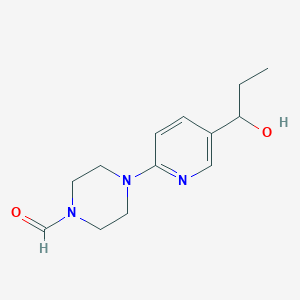



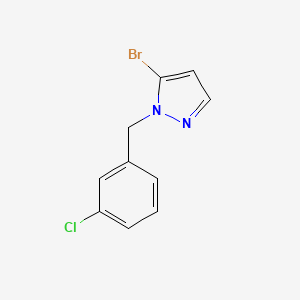


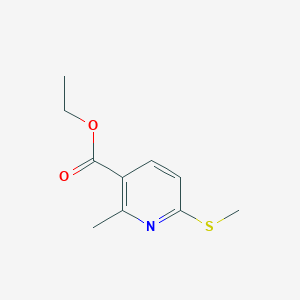

![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11801146.png)
